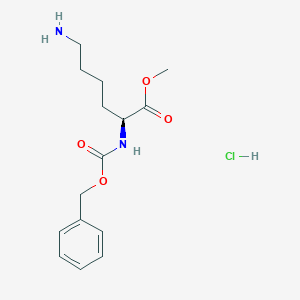

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

概要

説明

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a synthetic organic compound often used in chemical and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including peptides and amino acid derivatives. Its structure includes a methyl ester, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves several steps:

Starting Material: The synthesis begins with L-lysine, an essential amino acid.

Protection of Amino Group: The amino group of L-lysine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

Esterification: The carboxyl group of the protected lysine is then esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the purity and consistency of the compound.

化学反応の分析

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z group serves as a temporary protecting group for the ε-amino side chain, enabling selective peptide elongation. Deprotection is typically achieved via:

-

Acidolytic Cleavage :

Treatment with HBr in acetic acid (33% v/v) removes the Z group, yielding the free ε-amino group. This reaction proceeds via protonation of the carbamate nitrogen, followed by elimination of CO₂ and benzyl bromide . Reaction Conditions : -

Hydrogenolysis :

Catalytic hydrogenation (H₂, Pd/C) cleaves the Z group under neutral conditions, producing toluene and CO₂. This method avoids acidic byproducts, making it ideal for acid-sensitive substrates.

Methyl Ester Hydrolysis

The methyl ester at the C-terminus is hydrolyzed to the carboxylic acid under basic or acidic conditions:

-

Basic Hydrolysis :

Using NaOH (1–2 M) in aqueous methanol (20–50°C, 4–6 h) converts the ester to a carboxylate, facilitating peptide coupling via activated intermediates (e.g., HOBt, HBTU) . Example : -

Acid-Mediated Hydrolysis :

Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 25°C cleaves the ester within 5 h, yielding the free acid .

Peptide Coupling Reactions

The deprotected ε-amino group participates in standard peptide bond formation:

-

Activation with Coupling Agents :

Reagents like HBTU or DCC activate the carboxylate for nucleophilic attack by amines. For example, coupling with HBTU/DIEA in DMF achieves >85% yield within 2 h . Reaction Scheme : -

Solid-Phase Synthesis :

The compound is used in Fmoc-based SPPS, where the Z group remains stable during iterative deprotection/coupling cycles .

Stability and Side Reactions

- Thermal Stability :

Decomposes at >150°C, with degradation products including benzyl alcohol and methylamine derivatives . - Racemization Risk :

Minimal (<2%) under standard coupling conditions (pH 7–8, 0–25°C) .

Comparative Reactivity with Analogues

Optimized Reaction Protocols

科学的研究の応用

Pharmaceutical Applications

-

Antagonism of Toll-Like Receptors (TLRs) :

- Research indicates that compounds similar to (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can act as antagonists or inhibitors for Toll-like receptors, particularly TLR7 and TLR8. This activity is crucial for developing treatments for autoimmune diseases and conditions characterized by TLR activation, such as systemic lupus erythematosus (SLE) and lupus nephritis .

- Drug Delivery Systems :

-

Peptide Synthesis :

- As a derivative of lysine, this compound can serve as a building block in peptide synthesis, particularly in the development of peptide-based therapeutics. The benzyloxycarbonyl (Cbz) protecting group is commonly used to protect amino groups during synthesis, facilitating the formation of complex peptide structures .

Biochemical Research

- Protein Modification :

- Enzyme Inhibition Studies :

Case Study 1: TLR Inhibition in Autoimmune Disease Models

A study investigated the effects of a related compound on TLR7 and TLR8 activation in murine models of systemic lupus erythematosus. The results demonstrated that treatment with the compound significantly reduced disease markers, including anti-dsDNA antibody levels and proteinuria, indicating its potential as a therapeutic agent for autoimmune disorders .

Case Study 2: Peptide Therapeutics Development

In a series of experiments aimed at synthesizing novel peptide therapeutics, researchers utilized this compound as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity compared to their unmodified counterparts, showcasing the compound's utility in drug development .

作用機序

The mechanism of action of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at the amino and carboxyl groups. In drug development, its mechanism involves the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.

類似化合物との比較

Similar Compounds

(S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

(S)-Methyl 6-amino-2-(((fluorenylmethoxycarbonyl)amino)hexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

(S)-Methyl 6-amino-2-(((acetoxy)carbonyl)amino)hexanoate: Features an acetoxycarbonyl protecting group.

Uniqueness

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is crucial.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

生物活性

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-Lys-OMe·HCl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and biochemical research. This article explores its biological activity, synthesis, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃ClN₂O₄ |

| Molecular Weight | 330.81 g/mol |

| CAS Number | 26348-68-5 |

| MDL Number | MFCD00077025 |

| Storage Conditions | Freezer |

This compound functions primarily as a substrate for proteolytic enzymes such as papain. The benzyloxycarbonyl (Z) group serves as a protective moiety for the amino group, which can be selectively removed to facilitate further reactions or modifications in peptide synthesis .

Enzymatic Activity

Recent studies have demonstrated that compounds similar to this compound can exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer. The biological evaluation of related compounds has shown IC50 values ranging from 14 nM to 67 nM against specific HDAC isoforms, indicating potent inhibitory activity .

Case Studies and Research Findings

- Antimalarial Activity : A study involving the conjugation of amino acids with bioactive heterocycles reported that derivatives containing lysine exhibited enhanced antimalarial properties against Plasmodium species. This suggests that compounds like this compound could be explored for similar therapeutic applications .

- Cytotoxicity Assessments : In vitro cytotoxicity studies on synthesized conjugates showed varying degrees of activity against cancer cell lines. Compounds with specific functional groups demonstrated significant inhibition of cell proliferation, highlighting the potential utility of this compound as a lead compound in anticancer drug development .

- Peptide Synthesis Applications : The compound is utilized as an intermediate in peptide synthesis, particularly for generating lysine derivatives. Its ability to form stable amide bonds under mild conditions makes it valuable for developing peptide-based therapeutics .

特性

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475072 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26348-68-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。